molecular formula C9H11NO2 B1614590 1,2,3-Trimethyl-5-nitrobenzene CAS No. 52414-95-6

1,2,3-Trimethyl-5-nitrobenzene

Cat. No.: B1614590
CAS No.: 52414-95-6
M. Wt: 165.19 g/mol
InChI Key: BEAGEKZOSQKTBW-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-5-nitrobenzene: is an aromatic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where three methyl groups and one nitro group are substituted at the 1, 2, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethyl-5-nitrobenzene can be synthesized through the nitration of 1,2,3-trimethylbenzene. The nitration process typically involves the reaction of 1,2,3-trimethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Reaction:

C9H12+HNO3C9H11NO2+H2O\text{C}_9\text{H}_{12} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_{11}\text{NO}_2 + \text{H}_2\text{O} C9​H12​+HNO3​→C9​H11​NO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow processes using microreactors. This method enhances the efficiency and yield of the reaction while minimizing the consumption of reagents and reducing the formation of by-products. The use of microreactors allows for precise control over reaction parameters such as temperature, flow rate, and reactant concentration, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Electrophilic Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride), sulfonation using concentrated sulfuric acid, and further nitration using a mixture of nitric and sulfuric acids.

Major Products

    Reduction: 1,2,3-Trimethyl-5-aminobenzene.

    Electrophilic Substitution: Depending on the substituent introduced, products such as 1,2,3-trimethyl-5-chlorobenzene, 1,2,3-trimethyl-5-bromobenzene, and 1,2,3-trimethyl-5-sulfonic acid can be formed.

Scientific Research Applications

1,2,3-Trimethyl-5-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-trimethyl-5-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, while the methyl groups, being electron-donating, activate the ring. This balance of electron-donating and electron-withdrawing effects influences the compound’s reactivity and the positions at which substitution reactions occur .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.

    1,3,5-Trimethyl-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1,2,4-Trimethyl-5-nitrobenzene: Another isomer with a different arrangement of methyl and nitro groups.

Uniqueness

1,2,3-Trimethyl-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its isomers and other methyl-nitrobenzene derivatives. This uniqueness makes it valuable in targeted synthetic applications and industrial processes .

Properties

IUPAC Name

1,2,3-trimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAGEKZOSQKTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309015
Record name 1,2,3-trimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52414-95-6
Record name 52414-95-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-trimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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